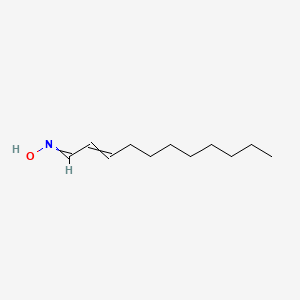![molecular formula C23H17N B14221285 5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- CAS No. 741685-49-4](/img/structure/B14221285.png)
5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that have been of significant interest due to their presence in various natural products and their potential pharmacological properties . The compound’s structure consists of a pyrrole ring fused to an isoindole ring, with phenyl groups attached at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- can be achieved through various methods. One common approach involves the cyclization of hydrazones in the presence of polyphosphoric acid esters. For instance, ethyl pyruvate 1-acetyl-5-indolinylhydrazone can be obtained by diazotization of 1-acetyl-5-aminoindoline, followed by reduction of the diazonium salt and condensation with ethyl pyruvate. Cyclization of the hydrazone in polyphosphoric acid esters leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the aromatic rings in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Isoindole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- involves its interaction with molecular targets in biological systems. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. Its aromatic structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H, 5H-Pyrrolo[2,3-f]indole: Another isoindole derivative with similar structural features.
3H, 6H-Pyrrolo[3,2-e]indole: A related compound with a different fusion pattern of the pyrrole and isoindole rings.
Pyrrolo[1,2-a]pyrazines: Compounds with a similar pyrrole ring but fused to a pyrazine ring instead of an isoindole.
Uniqueness
5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- is unique due to the specific positioning of the phenyl groups and the fusion of the pyrrole and isoindole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
741685-49-4 |
|---|---|
Formule moléculaire |
C23H17N |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1,3-diphenyl-5H-pyrrolo[2,1-a]isoindole |
InChI |
InChI=1S/C23H17N/c1-3-9-17(10-4-1)21-15-22(18-11-5-2-6-12-18)24-16-19-13-7-8-14-20(19)23(21)24/h1-15H,16H2 |
Clé InChI |
ISFMYWKZJJCEOT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C(C=C(N31)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)












